molecular formula C17H13N3O4S2 B2547366 5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide CAS No. 941969-65-9

5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide

Cat. No. B2547366
CAS RN: 941969-65-9
M. Wt: 387.43
InChI Key: DEFQVXHYLKEKMR-UHFFFAOYSA-N
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Description

The compound “5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a thiazole ring, a pyridine ring, and a furo ring . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The thiazole ring in the molecule is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Alzheimer’s Disease Treatment

This compound has been used in the development of novel benzothiazole–piperazine hybrids, which have been evaluated as multifunctional ligands against Alzheimer’s disease (AD) . These hybrid molecules have shown modest to strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation . One of the compounds, referred to as compound 12, emerged as the most potent hybrid molecule exhibiting balanced functions with effective, uncompetitive, and selective inhibition against AChE .

Neuroprotection

The compound has demonstrated neuroprotective properties . It has shown low toxicity and is capable of impeding loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells .

Cognition Enhancement

The compound has been found to significantly improve cognition and spatial memory against scopolamine-induced memory deficit in a mouse model .

Anti-β-Amyloid Aggregation

The compound has shown good copper chelation, Aβ 1-42 aggregation inhibition (53.30%), and disaggregation activities . This suggests its potential use in the treatment of diseases characterized by β-amyloid aggregation, such as Alzheimer’s disease .

Antimicrobial Activity

Thiazole derivatives, which include this compound, have been found to have diverse biological activities, including antimicrobial activity .

Anti-inflammatory and Analgesic Activity

Thiazole derivatives have also been found to have anti-inflammatory and analgesic activities .

Antitumor or Cytotoxic Drug Molecules

Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules .

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiazole derivatives act as antimicrobial agents by inhibiting bacterial cell wall synthesis .

Future Directions

Thiazole derivatives are a topic of ongoing research due to their diverse biological activities. Future research may focus on developing new thiazole derivatives with improved properties or finding new applications for these compounds .

properties

IUPAC Name

5-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S2/c1-9-3-6-13-12(18-9)8-14(24-13)16(21)20-17-19-11-5-4-10(26(2,22)23)7-15(11)25-17/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFQVXHYLKEKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide

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